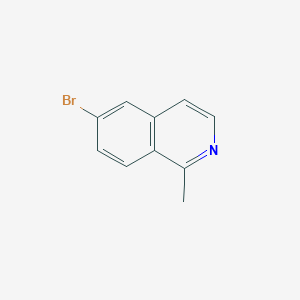

6-Bromo-1-methylisoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPVVAXYQGMUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416712-98-5 | |

| Record name | 6-bromo-1-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 1 Methylisoquinoline

Direct Synthetic Approaches

Direct synthetic strategies for constructing the 6-bromo-1-methylisoquinoline core often employ modern catalytic methods that allow for the efficient and regioselective formation of the isoquinoline (B145761) ring system.

Transition-Metal-Catalyzed Annulation Reactions

Among the most powerful methods for isoquinoline synthesis are transition-metal-catalyzed annulation reactions, particularly those utilizing rhodium(III) catalysts. These reactions proceed via C-H activation and subsequent coupling with suitable partners.

A prominent strategy for the synthesis of substituted isoquinolines involves the rhodium(III)-catalyzed C-H activation of aryl ketoxime esters and their subsequent annulation with alkynes or alkyne equivalents. In the context of this compound, this would typically involve the reaction of a ketoxime ester derived from a 4-bromo-substituted acetophenone (B1666503) with an acetylene (B1199291) equivalent for the methyl group at the 1-position, such as propyne (B1212725) or a propyne surrogate.

Table 1: Hypothetical Rhodium(III)-Catalyzed Synthesis of this compound

| Parameter | Details |

| Aryl Precursor | O-acetyl 1-(4-bromophenyl)ethan-1-one oxime |

| Acetylene Equivalent | Propyne (gas) or a suitable propyne surrogate |

| Catalyst | [Cp*RhCl₂]₂ |

| Co-catalyst/Additive | AgSbF₆, CsOAc |

| Solvent | 1,2-Dichloroethane (DCE) or similar |

| Temperature | 80-120 °C |

| Proposed Product | This compound |

Note: This table is illustrative of a potential synthetic route based on established rhodium(III)-catalyzed C-H activation/annulation reactions.

Mechanistic studies of rhodium(III)-catalyzed isoquinoline synthesis have provided significant insights into the reaction pathway. Kinetic isotope effect (KIE) studies, where a hydrogen atom at the ortho-position of the aryl ketoxime is replaced with deuterium (B1214612), have been instrumental in determining the rate-determining step. A significant KIE (kH/kD > 1) suggests that the C-H bond cleavage is involved in the rate-determining step of the reaction. google.com

These studies support a mechanism where the initial C-H activation is a crucial and often rate-limiting process. The nature of the directing group, the alkyne coupling partner, and the reaction conditions can all influence the efficiency and regioselectivity of the annulation. For substrates bearing electron-withdrawing groups, such as a bromine atom, the C-H activation step may be more challenging, potentially requiring more forcing reaction conditions.

Regioselective Bromination Strategies of 1-Methylisoquinoline (B155361) Derivatives

An alternative direct approach to this compound is the regioselective bromination of the parent 1-methylisoquinoline. Electrophilic aromatic substitution on the isoquinoline ring is sensitive to the reaction conditions and the directing effects of the existing substituents. The pyridine (B92270) ring of isoquinoline is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring. Therefore, bromination is expected to occur on the benzene ring.

Indirect Synthetic Pathways via Precursors and Analogues

Indirect methods involve the synthesis of a substituted isoquinoline precursor followed by modifications to introduce the desired bromo and methyl groups at the appropriate positions.

Modification of Pre-existing Substituted Isoquinolines

This strategy could involve starting with a commercially available or readily synthesized substituted isoquinoline and performing chemical transformations to arrive at the target molecule. Two plausible routes are:

Methylation of 6-bromoisoquinoline (B29742): Starting with 6-bromoisoquinoline, the introduction of a methyl group at the 1-position can be challenging. Direct methylation is often not feasible. A potential route could involve the conversion of 6-bromoisoquinoline to its N-oxide, followed by reaction with a methylating agent in the presence of a suitable activating agent (e.g., POCl₃ or Ac₂O), which can lead to substitution at the C1 position. Subsequent removal of the N-oxide would yield the desired product.

Bromination of 1-methylisoquinoline: As discussed in section 2.1.2., this involves the direct bromination of 1-methylisoquinoline. Careful optimization of the reaction conditions would be necessary to favor the formation of the 6-bromo isomer.

Another indirect approach could be the utilization of classical isoquinoline syntheses, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, starting from appropriately substituted precursors. For instance, the Bischler-Napieralski reaction could, in principle, utilize N-(2-(4-bromophenyl)ethyl)acetamide, which upon cyclization and subsequent oxidation would yield this compound.

Table 2: Classical Isoquinoline Syntheses Applicable to this compound

| Reaction | Starting Materials | Key Steps |

| Bischler-Napieralski | 2-(4-Bromophenyl)ethan-1-amine and acetic anhydride (B1165640) | Acylation, acid-catalyzed cyclization, oxidation |

| Pomeranz-Fritsch | 4-Bromobenzaldehyde (B125591) and 2,2-diethoxyethan-1-amine | Formation of a Schiff base, acid-catalyzed cyclization |

Classical and Modern Cyclization Reactions for Isoquinoline Ring Construction

The formation of the isoquinoline scaffold is achievable through several named reactions, each offering a unique pathway from distinct starting materials.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to their corresponding isoquinolines. wikipedia.orgnrochemistry.com This reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides under acidic, dehydrating conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the precursor would be N-[2-(4-bromophenyl)ethyl]acetamide.

The cyclization is promoted by a condensing agent, which facilitates the closure of the ring. nrochemistry.com Two primary mechanisms have been proposed: one proceeding through a dichlorophosphoryl imine-ester intermediate and another involving a more reactive nitrilium ion intermediate. wikipedia.org The prevailing mechanism can be influenced by the specific reaction conditions employed. nrochemistry.com The final step in obtaining this compound via this route is the dehydrogenation of the initially formed 6-bromo-1-methyl-3,4-dihydroisoquinoline. wikipedia.org

Common dehydrating agents and their typical reaction conditions are summarized below.

| Dehydrating Agent | Typical Conditions |

| Phosphoryl chloride (POCl₃) | Refluxing, often in a solvent like toluene (B28343) or xylene. organic-chemistry.org |

| Phosphorus pentoxide (P₂O₅) | Used in refluxing POCl₃ for less reactive substrates. wikipedia.orgorganic-chemistry.org |

| Triflic anhydride (Tf₂O) | Milder conditions, often used with a base like 2-chloropyridine. organic-chemistry.org |

| Polyphosphoric acid (PPA) | Used for the cyclization of phenethylcarbamates. wikipedia.org |

Pictet-Spengler and Pictet-Gams Related Reactions

The Pictet-Spengler reaction provides a pathway to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.org To synthesize a 1-methyl substituted isoquinoline, acetaldehyde (B116499) would be the required carbonyl compound, reacting with 2-(4-bromophenyl)ethylamine.

The reaction mechanism initiates with the formation of a Schiff base, which is then protonated to generate an electrophilic iminium ion. name-reaction.comcutm.ac.in This intermediate undergoes an intramolecular electrophilic attack on the electron-rich benzene ring to form the tetrahydroisoquinoline ring system. cutm.ac.in A final aromatization step is necessary to yield the this compound product. The reaction is considered a special case of the more general Mannich reaction. wikipedia.orgorganicreactions.org

The Pictet-Gams reaction is a variant that produces fully aromatized isoquinolines directly from β-hydroxy-β-phenethylamides, but it is less commonly used than the Bischler-Napieralski or standard Pictet-Spengler reactions.

Pomeranz-Fritsch Type Syntheses

The classical Pomeranz-Fritsch reaction is another method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org This is typically a two-stage process where a benzaldehyde (B42025) is first condensed with a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal), which is then cyclized using a strong acid like sulfuric acid. wikipedia.orgorganicreactions.org

For the synthesis of a 6-bromo-substituted isoquinoline, the starting aldehyde would be 4-bromobenzaldehyde. However, the standard Pomeranz-Fritsch reaction yields isoquinolines that are unsubstituted at the C1 position. thermofisher.com To introduce a methyl group at the C1 position, a modification such as the Schlittler-Müller modification is necessary. This variant involves condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to provide the corresponding C1-substituted isoquinoline. thermofisher.com

| Reaction Type | Key Reactants | Product Type |

| Pomeranz-Fritsch (Classical) | Benzaldehyde, 2,2-Dialkoxyethylamine | C1-Unsubstituted Isoquinoline wikipedia.org |

| Schlittler-Müller Modification | Benzylamine, Glyoxal Hemiacetal | C1-Substituted Isoquinoline thermofisher.com |

Copper-Catalyzed Cyclocondensation Approaches

Modern synthetic methods include transition-metal-catalyzed reactions. A copper-catalyzed approach has been developed for the synthesis of isoquinoline derivatives through the cyclocondensation of ortho-alkynyl aromatic aldehydes or ketones with a nitrogen source, such as urea (B33335). researchgate.net

In this methodology, a copper salt catalyzes the reaction, leading to the formation of the isoquinoline ring in a simple and efficient manner. researchgate.net To produce this compound using this approach, the starting material would be 2-(alkyn-1-yl)-5-bromobenzaldehyde or a corresponding methyl ketone, which would react with urea in the presence of a copper catalyst. researchgate.net

Strategies Involving Tetrahydroisoquinoline Intermediates

An alternative strategy involves the construction of a substituted tetrahydroisoquinoline ring, which can then be aromatized in subsequent steps.

Multistep Syntheses from Substituted Phenylacetonitriles (e.g., 3-Bromophenylacetonitrile to 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid)

A specific multi-step synthesis has been developed to produce 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key intermediate, starting from 3-bromophenylacetonitrile. google.com This process involves a sequence of reactions to build and cyclize the core structure.

The reported synthetic sequence is as follows:

Reduction: 3-Bromophenylacetonitrile is reduced to 3-bromophenethylamine (B1277633). This is typically achieved using a catalyst like Raney nickel in a solvent such as methanol (B129727) or ethanol, under a hydrogen atmosphere. google.com

Amidation: The resulting 3-bromophenethylamine is reacted with methyl chloroformate in the presence of an acid-binding agent to yield methyl 3-bromophenethylcarbamate. google.com

Cyclization: The carbamate (B1207046) is then reacted with 2-oxoacetic acid and concentrated sulfuric acid in a solvent like tetrahydrofuran. This step forms the tetrahydroisoquinoline ring, resulting in 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. google.com

Hydrolysis: The final step involves the hydrolysis of the methoxycarbonyl group, typically by reacting with a specific concentration of sulfuric acid, to yield the target intermediate, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. google.com

This intermediate can then serve as a precursor for further elaboration into other substituted isoquinolines.

Aminomethylation and Hydrogenolysis as Alternatives to Direct Methylation

Direct methylation of isoquinolines at the C1 position can sometimes be challenging, leading to difficulties in separating the desired product from the starting material. An alternative two-step protocol involving aminomethylation followed by hydrogenolysis presents a viable and efficient method for introducing a methyl group at this position. This approach has been demonstrated in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline and is applicable to other isoquinoline systems. nih.govbeilstein-journals.org

The process begins with the metalation of the isoquinoline ring. For instance, an isoquinoline derivative can be treated with a strong base like the Knochel-Hauser base (TMPZnCl·LiCl) to create a metalated intermediate. nih.gov Instead of quenching this intermediate directly with a methylating agent, it is reacted with Eschenmoser's salt (dimethylaminomethyl iodide). This step introduces a dimethylaminomethyl group at the C1 position, resulting in a tertiary benzylamine. This intermediate is often easier to purify than the product of direct methylation. nih.govbeilstein-journals.org

The resulting aminomethylated isoquinoline is then subjected to quaternization with iodomethane. The final step is a hydrogenolysis reaction, which cleaves the C-N bond of the quaternized amine, effectively converting the aminomethyl group into the desired methyl group. This hydrogenolytic cleavage provides a highly attractive alternative to direct ring methylation strategies. beilstein-journals.org

Table 1: Two-Step C1-Methylation via Aminomethylation and Hydrogenolysis

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | Aminomethylation | 1. Knochel-Hauser base 2. Eschenmoser's salt | Introduction of a dimethylaminomethyl group at C1. |

| 2 | Quaternization & Hydrogenolysis | 1. Iodomethane 2. Hydrogenolysis (e.g., H₂, Pd/C) | Conversion of the aminomethyl group to a methyl group. |

This table summarizes the key stages of the aminomethylation-hydrogenolysis sequence as an alternative to direct methylation.

Synthesis of Related Bromo-Methylisoquinoline Isomers

The synthesis of various bromo-methylisoquinoline isomers often requires distinct strategies tailored to achieve the desired substitution pattern on the isoquinoline core. Classical isoquinoline syntheses like the Pomeranz–Fritsch, Bischler–Napieralski, or Pictet–Gams reactions, starting from appropriately substituted precursors, are common routes. nih.govwikipedia.org

8-Bromo-1-methylisoquinoline (B1529210) The synthesis of 8-bromo-1-methylisoquinoline can be approached through ring synthesis methods. One established route for creating the 8-bromo-isoquinoline core is the Pomeranz–Fritsch reaction. semanticscholar.org This involves the acid-catalyzed cyclization of a Schiff base derived from a 2-bromobenzaldehyde (B122850) and an aminoacetaldehyde acetal. semanticscholar.orgresearchgate.net While this method can yield 8-bromoisoquinoline, the yields can be low. semanticscholar.org Subsequent methylation at the C1 position would be required to yield the final product. Another approach involves a multi-step sequence starting from isoquinoline itself, involving nitration, reduction of the nitro group to an amine, diazotization, and finally a Sandmeyer reaction with a bromide source to introduce the bromine at the 8-position. semanticscholar.orgresearchgate.net

3-Bromo-1-methylisoquinoline Information regarding the specific synthesis of 3-Bromo-1-methylisoquinoline is less commonly detailed in readily available literature, but general methods for synthesizing 3-substituted isoquinolines can be adapted. For instance, methods involving the cyclization of N-styrylamides or transition-metal-catalyzed annulation reactions could potentially be employed using appropriately brominated starting materials.

4-Bromo-6-methylisoquinoline (B598380) The synthesis of 4-bromo-6-methylisoquinoline can be achieved through palladium-catalyzed reactions. One approach utilizes 2-alkynyl benzyl (B1604629) azides which undergo an electrocyclic reaction. To achieve the 4-bromo substitution, the reaction can be catalyzed by palladium(II) bromide in the presence of copper(II) bromide and lithium bromide. researchgate.net The starting materials would need to be synthesized from precursors containing the required methyl group at the position corresponding to the final C6 position of the isoquinoline.

8-Bromo-6-methylisoquinoline The synthesis of quinoline (B57606) derivatives, which shares methodological similarities with isoquinoline synthesis, provides insight into potential routes for 8-bromo-6-methylisoquinoline. For example, the synthesis of 8-bromo-2,6-dimethylquinoline (B1381944) has been reported, involving multi-step sequences that could be adapted. researchgate.net A common strategy for quinoline/isoquinoline synthesis involves building the heterocyclic ring from a substituted aniline (B41778) or benzylamine precursor. For 8-bromo-6-methylisoquinoline, a plausible route would start from a 2-bromo-4-methylaniline (B145976) derivative, which would then undergo a cyclization reaction, such as the Skraup or Doebner-von Miller reaction, with a suitable three-carbon unit to form the pyridine ring portion of the isoquinoline. evitachem.comnih.gov

Table 2: Synthetic Approaches for Bromo-Methylisoquinoline Isomers

| Isomer | Potential Synthetic Strategy | Key Precursors |

|---|---|---|

| 8-Bromo-1-methylisoquinoline | Pomeranz–Fritsch Reaction | 2-Bromobenzaldehyde, Aminoacetaldehyde acetal |

| 3-Bromo-1-methylisoquinoline | Cyclization of N-styrylamides | Brominated N-styrylamide derivative |

| 4-Bromo-6-methylisoquinoline | Pd-catalyzed cyclization | Substituted 2-alkynyl benzyl azide |

| 8-Bromo-6-methylisoquinoline | Doebner-von Miller Reaction | 2-Bromo-4-methylaniline, α,β-Unsaturated carbonyl |

This table outlines potential and documented synthetic pathways for various bromo-methylisoquinoline isomers.

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Scalability

The choice of a synthetic route for a specific bromo-methylisoquinoline isomer is governed by considerations of efficiency (yield), regioselectivity, and scalability.

Regioselectivity: Regioselectivity is a critical factor, especially when synthesizing substituted isoquinolines from polysubstituted precursors. In classical cyclization reactions, the position of ring closure is directed by the electronic and steric properties of the substituents on the benzene ring precursor. lookchem.com For example, in the Pictet–Spengler reaction, cyclization typically occurs at the position that is most activated by electron-donating groups and is sterically accessible. lookchem.com The synthesis of a specific isomer like 8-bromo-1-methylisoquinoline versus this compound relies entirely on the regiochemistry of the starting materials (e.g., using 2-bromobenzaldehyde vs. 4-bromobenzaldehyde in a Pomeranz-Fritsch type synthesis). Transition-metal-catalyzed C-H activation/annulation reactions have emerged as powerful tools that can offer high regioselectivity, often controlled by the nature of the directing group on the substrate. nih.gov

Scalability: The scalability of a synthetic method is crucial for its practical application, particularly in industrial or pharmaceutical contexts. Many classical methods, despite potentially lower yields, use relatively inexpensive starting materials and reagents, which can be an advantage for large-scale production. However, the harsh conditions and potential for significant waste generation can be drawbacks. nih.gov Modern catalytic methods, while often highly efficient and selective, may rely on expensive and air-sensitive transition-metal catalysts and ligands, which can complicate scalability and increase costs. researchgate.net Methods that are amenable to gram-scale synthesis in a laboratory setting, such as some recently developed iron-catalyzed or one-pot multi-component reactions, show promise for scalability due to shorter reaction times and operational simplicity. nih.govnih.gov The development of greener synthetic routes, utilizing benign solvents, recyclable catalysts, and energy-efficient processes (like microwave irradiation), is an ongoing effort to improve the scalability and sustainability of isoquinoline synthesis. nih.govresearchgate.net

Table 3: Comparative Analysis of Synthetic Strategies

| Feature | Classical Methods (e.g., Pomeranz-Fritsch) | Modern Catalytic Methods (e.g., Pd-catalyzed) | Aminomethylation/Hydrogenolysis |

|---|---|---|---|

| Efficiency (Yield) | Often low to moderate | Generally moderate to high | Good, especially for purified product |

| Regioselectivity | Dependent on substrate electronics/sterics | High, often controlled by directing groups/catalyst | Specific to C1 position |

| Scalability | Variable; can use cheap reagents but harsh conditions | Can be limited by catalyst cost and sensitivity | Potentially scalable, avoids difficult separations |

This table provides a comparative overview of different synthetic approaches to isoquinolines based on key practical parameters.

Reactivity and Derivatization of 6 Bromo 1 Methylisoquinoline

Reactivity of the Bromo-Substituent at C-6

The bromine atom at the C-6 position serves as a versatile handle for introducing new functional groups onto the isoquinoline (B145761) core. Its reactivity is predominantly exploited through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. organic-chemistry.orgscribd.com For an SNAr reaction to proceed efficiently, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. organic-chemistry.orgbyjus.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. dalalinstitute.com

In the case of 6-Bromo-1-methylisoquinoline, the isoquinoline nitrogen atom acts as an electron-withdrawing group, deactivating the ring system towards electrophilic attack and making it more susceptible to nucleophilic attack. However, the nitrogen's activating effect for SNAr at the C-6 position is transmitted through the ring and is less potent than a nitro group directly positioned ortho or para. Therefore, direct displacement of the C-6 bromine via an SNAr mechanism typically requires harsh reaction conditions or the presence of a very strong nucleophile. Reactions often proceed via an addition-elimination mechanism. byjus.comyoutube.com The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions, because the rate-determining step is the nucleophilic attack, which is facilitated by the more electronegative atom.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Functional Group Introduction

Transition-metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.org The bromo-substituent at C-6 makes this compound an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.orgyonedalabs.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This reaction is highly efficient for introducing alkynyl moieties, which are valuable precursors for further synthetic manipulations. wikipedia.org Copper-free variations have also been developed to prevent the undesired homocoupling of terminal alkynes. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org The reaction is known for its broad scope and high functional group tolerance, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.orgyoutube.com The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. illinois.edu

The following table summarizes representative cross-coupling reactions for the functionalization of this compound.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-1-methylisoquinoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl)-1-methylisoquinoline |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 6-Phenyl-1-methylisoquinoline |

| Suzuki | Methylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1,6-Dimethylisoquinoline |

Directed Ortho-Metalation Strategies and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgunblog.fr The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. organic-chemistry.orgbaranlab.org This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regioselectivity. wikipedia.org

For this compound, there are two inherent directing groups: the isoquinoline nitrogen and the bromine atom.

Nitrogen as a DMG: The nitrogen atom in the isoquinoline ring is known to direct metalation to the C-8 position.

Halogens as DMGs: Halogen atoms like bromine can act as weak to moderate DMGs, directing lithiation to the adjacent ortho positions. organic-chemistry.org In this case, the bromine at C-6 would direct deprotonation to either C-5 or C-7.

The outcome of a DoM reaction on this compound would therefore depend on the reaction conditions and the relative directing strength of the nitrogen versus the bromine. It is possible that a mixture of products could be obtained. To achieve selective metalation ortho to the bromine (at C-5 or C-7), the directing effect of the nitrogen would need to be overcome or blocked. Subsequent quenching of the resulting aryllithium species with an electrophile (e.g., CO₂, I₂, or an aldehyde) would install a new functional group at the C-5 or C-7 position.

Reactivity of the Methyl Group at C-1

The methyl group at the C-1 position of the isoquinoline ring is not a passive substituent. Its position adjacent to the ring nitrogen and the C=N double bond significantly increases the acidity of its protons, making it an "active" methyl group. This allows for deprotonation by a strong base to form a resonance-stabilized carbanion, which can then be used in a variety of carbon-carbon bond-forming reactions.

Alkylation and Arylation at the C-1 Methyl Position

The enhanced acidity of the C-1 methyl protons allows for their removal with a strong base like lithium diisopropylamide (LDA) or an organolithium reagent to generate a nucleophilic anion. This anion can readily participate in reactions with electrophiles.

Alkylation: The reaction of the C-1 methyl anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond, effectively elongating the side chain at the C-1 position. More recently, transition-metal-catalyzed methods have been developed for the C-alkylation of methyl groups on N-heteroaromatics using alcohols as alkylating agents through a "hydrogen-borrowing" mechanism. mdpi.comorganic-chemistry.org Iridium catalysts have proven effective for this transformation. organic-chemistry.org

Arylation: While direct SNAr-type arylation with aryl halides is difficult, palladium-catalyzed α-arylation reactions provide a route to C-1 arylated products. rsc.orgnih.gov These methods involve the coupling of an enolate or an equivalent carbanion with an aryl halide. nih.gov An alternative approach involves the addition of organometallic reagents to N-acylisoquinolinium salts, which can introduce aryl groups at the C-1 position. arkat-usa.org

The following table illustrates potential alkylation and arylation reactions at the C-1 methyl position.

| Reaction Type | Reagent(s) | Base/Catalyst | Product |

| Alkylation | 1. n-BuLi 2. Benzyl bromide | n-BuLi | 6-Bromo-1-phenethylisoquinoline |

| Alkylation | Benzyl alcohol | [Cp*IrCl₂]₂, KOtBu | 6-Bromo-1-phenethylisoquinoline |

| Arylation | 1. LDA 2. Pd₂(dba)₃, P(t-Bu)₃, Bromobenzene (B47551) | LDA / Pd Catalyst | 6-Bromo-1-(phenylmethyl)isoquinoline |

Condensation Reactions Involving the C-1 Methyl Group

The active C-1 methyl group is an excellent nucleophile for condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reactivity is analogous to that of active methylene (B1212753) compounds in Knoevenagel or Claisen-Schmidt condensations.

A common reaction involves the condensation of the C-1 methyl anion with aldehydes. For instance, reaction with an aromatic aldehyde would initially form a β-hydroxy intermediate, which can then dehydrate to yield a styryl-type derivative at the C-1 position.

Condensation with Malononitrile (B47326) Derivatives: Malononitrile is a highly reactive C-H acid often used in the synthesis of heterocycles. researchgate.net The C-1 methyl anion of this compound could potentially react with an arylidenemalononitrile (a derivative formed by the prior condensation of an aromatic aldehyde with malononitrile). This would constitute a Michael addition, leading to a more complex side chain at the C-1 position.

Formation of Fused Heterocycles: Condensation reactions are often the first step in the synthesis of more complex, fused heterocyclic systems. researchgate.netajgreenchem.com After an initial condensation, a suitably positioned functional group on the newly introduced side chain can undergo an intramolecular cyclization reaction with another part of the isoquinoline ring or a substituent, leading to the formation of novel polycyclic structures. For example, condensation with a dicarbonyl compound or a cyano-ester could provide an intermediate that, upon cyclization, yields a new fused ring system attached to the isoquinoline core.

Oxidation Reactions at the C-1 Methyl Group to Carbaldehydes or Carboxylic Acids

The methyl group at the C-1 position of the isoquinoline ring is susceptible to oxidation, yielding either the corresponding carbaldehyde or carboxylic acid depending on the oxidizing agent and reaction conditions.

Oxidation to 6-Bromo-1-isoquinolinecarbaldehyde:

A well-established method for the selective oxidation of a methyl group on a nitrogen-containing heterocycle to an aldehyde is the Riley oxidation, which employs selenium dioxide (SeO₂). This reagent is particularly effective for the oxidation of α-methylene groups adjacent to a carbonyl or, in this case, a methyl group activated by the adjacent nitrogen atom in the isoquinoline ring. The reaction typically proceeds by heating the substrate with a stoichiometric amount of selenium dioxide in a suitable solvent such as dioxane or xylene. The 2-methyl group of a 2,4-dimethylquinoline has been shown to be preferentially oxidized over the 4-methyl group, indicating the higher reactivity of the methyl group at the position adjacent to the nitrogen. nih.gov

Table 1: Oxidation of 1-Methylisoquinoline (B155361) Analogs with Selenium Dioxide

| Starting Material | Oxidizing Agent | Product | Reference |

| 2,4-Dimethylquinoline | SeO₂ | 4-Methyl-2-quinolinecarbaldehyde | nih.gov |

| 2-Methylquinoline | SeO₂ | 2-Quinolinecarbaldehyde | nih.gov |

| 4-Methylquinoline | SeO₂ | 4-Quinolinecarbaldehyde | nih.gov |

This table presents data for analogous quinoline (B57606) compounds to illustrate the general reactivity.

Oxidation to 6-Bromo-1-isoquinolinecarboxylic Acid:

More vigorous oxidation of the C-1 methyl group can lead to the formation of the corresponding carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) are commonly employed for this transformation. The reaction is typically carried out in an aqueous solution, and the strength of the oxidant is sufficient to convert the methyl group directly to a carboxyl group. For instance, methyl groups in various heterocyclic compounds, including methylquinolines, have been successfully oxidized to their respective carboxylic acids using potassium permanganate. researchgate.net

Reactivity of the Isoquinoline Core

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The isoquinoline ring system is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the ring. In the case of this compound, we have a bromine atom at the 6-position and a methyl group at the 1-position.

The pyridine (B92270) ring of isoquinoline is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution is expected to occur on the benzene ring.

The directing effects of the substituents on the benzene ring must be considered:

Bromine (at C-6): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. libretexts.org

The pyridine ring fused to the benzene ring: The nitrogen-containing ring acts as a deactivating group on the benzene ring.

Considering these factors, electrophilic attack on the benzene ring of this compound will be directed by the bromine atom. The positions ortho (C-5 and C-7) and para (no available para position) to the bromine are activated by resonance. Therefore, electrophilic substitution is most likely to occur at the C-5 or C-7 positions. Steric hindrance from the adjacent pyridine ring might influence the relative rates of substitution at these two positions.

Nucleophilic Addition to the Isoquinoline Nitrogen or Carbon Centers

The isoquinoline core, particularly after quaternization of the nitrogen atom, is susceptible to nucleophilic attack. The electron-deficient nature of the pyridine ring facilitates the addition of nucleophiles.

A classic example of nucleophilic addition to the isoquinoline system is the Reissert reaction . In this reaction, the isoquinoline is treated with an acid chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide. This results in the formation of a 1-acyl-2-cyano-1,2-dihydroisoquinoline, known as a Reissert compound. nih.govrsc.org This reaction demonstrates the susceptibility of the C-1 position to nucleophilic attack after the nitrogen has been acylated.

Furthermore, the formation of isoquinolinium salts by N-alkylation enhances the electrophilicity of the ring carbons, particularly C-1. These salts can then react with a variety of nucleophiles, including organometallic reagents like Grignard reagents or organolithium compounds. The nucleophile will typically add to the C-1 position, leading to the formation of a 1,2-dihydroisoquinoline (B1215523) derivative. libretexts.org

Dearomatization-Rearomatization Strategies

A method for the C-4 alkylation of isoquinolines that proceeds through a temporary dearomatization has been developed. This strategy involves the reaction of the isoquinoline with a vinyl ketone in the presence of benzoic acid. acs.orgnih.gov

The proposed mechanism involves the initial nucleophilic addition of benzoic acid to the C-1 position of the isoquinoline, forming a 1,2-dihydroisoquinoline intermediate. This dearomatized intermediate then acts as an enamine and undergoes a Michael addition to the vinyl ketone at the C-4 position. Subsequent elimination of benzoic acid leads to the rearomatization of the isoquinoline ring, affording the C-4 alkylated product. acs.orgnih.gov This reaction is notable for not requiring pre-activation of the isoquinoline with an N-activating group. acs.orgnih.gov

Table 2: C-4 Alkylation of Isoquinoline with Methyl Vinyl Ketone

| Reactants | Reagent | Product | Reference |

| Isoquinoline, Methyl Vinyl Ketone | Benzoic Acid | 4-(3-Oxobutyl)isoquinoline | acs.orgnih.gov |

This table presents data for the parent isoquinoline to illustrate the reaction. The presence of the 6-bromo and 1-methyl substituents may influence the reactivity.

Recent advances in synthetic methodology have introduced novel strategies for the C-H functionalization of isoquinolines.

Phosphite (B83602) Mediated C-H Alkylation: A phosphite-mediated approach allows for the meta-C-H (C-4) alkylation of isoquinolines. This method involves an initial N-alkylation of the isoquinoline, followed by a phosphite-mediated photochemical nih.govrsc.org N-to-C rearrangement of the alkyl group, which ultimately leads to the C-4 alkylated product after rearomatization. nih.gov This strategy provides a unique way to achieve alkylation at a position that is not typically reactive towards conventional electrophilic or nucleophilic substitution. Mechanistic studies suggest that the process involves a C-N bond cleavage from the singlet excited state of an enamine-type intermediate. nih.gov

Photoinduced C-H Alkylation: A visible-light-mediated C-H hydroxyalkylation of isoquinolines has also been reported. This reaction utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals. These radicals then add to the protonated isoquinoline. A subsequent radical-mediated spin-center shift is a key step in this process, which ultimately leads to the hydroxyalkylated product. nih.gov This photochemical method offers a departure from classical Minisci-type reactions by avoiding the need for external oxidants. nih.gov

Annulation and Ring Expansion Reactions

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems through annulation and ring expansion reactions. These transformations construct new rings onto the isoquinoline core, leading to polycyclic structures with diverse biological and material science applications. Key examples include the formation of pyrrolo[2,1-a]isoquinolines, benzo[a]quinolizine derivatives, and imidazo[2,1-a]isoquinolines.

Formation of Pyrrolo[2,1-a]isoquinolines: One of the most effective methods for synthesizing the pyrrolo[2,1-a]isoquinoline framework is through the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with various dipolarophiles. nih.gov In the context of this compound, the reaction would commence with the quaternization of the isoquinoline nitrogen atom by an α-halo carbonyl compound, such as phenacyl bromide, to form the corresponding N-phenacyl-6-bromo-1-methylisoquinolinium salt. In the presence of a base, this salt undergoes deprotonation to generate a reactive isoquinolinium N-ylide intermediate. This ylide, a 1,3-dipole, can then react with activated alkynes or alkenes (dipolarophiles) in a one-pot, three-component reaction to yield the fused pyrrolo[2,1-a]isoquinoline system. nih.gov This class of N-bridgehead heterocyclic compounds is a structural element of significant natural products like crispine A, which exhibits notable anticancer activity. nih.gov

Formation of Benzo[a]quinolizine Derivatives: Benzo[a]quinolizine derivatives can be synthesized from isoquinoline precursors through various methods, including the aza-Diels-Alder reaction. For instance, the reaction of a 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative with an enone can lead to the formation of benzo[a]quinolizine-2-ones. researchgate.net Starting with this compound, a preliminary reduction step would be required to form the corresponding THIQ. This intermediate could then participate in a cycloaddition reaction to construct the additional ring, yielding the benzo[a]quinolizine core.

Formation of Imidazo[2,1-a]isoquinolines: The imidazo[2,1-a]isoquinoline scaffold is another important fused heterocyclic system accessible from isoquinoline precursors. Several synthetic strategies have been developed for this purpose. One approach involves a multicomponent cascade cyclization reaction, for example, between isoquinolin-1-amine, an acetophenone (B1666503), and a selenium/sulfur source to generate selenated or sulfenylated imidazo[2,1-a]isoquinolines. nih.gov Another powerful method is the transition-metal-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters. rsc.org For this compound, derivatization to an appropriate intermediate, such as an isoquinolin-1-amine, would be the initial step, followed by the annulation reaction to construct the fused imidazole ring.

| Target System | Reaction Type | Key Reactants (Example) | Potential Product Core |

|---|---|---|---|

| Pyrrolo[2,1-a]isoquinoline | 1,3-Dipolar Cycloaddition | Isoquinolinium ylide, Acetylenic dipolarophile (e.g., methyl propiolate) | Substituted Pyrrolo[2,1-a]isoquinoline |

| Benzo[a]quinolizine | Aza-Diels-Alder Reaction | Tetrahydroisoquinoline, Enone | Substituted Benzo[a]quinolizine-2-one |

| Imidazo[2,1-a]isoquinoline | Cascade Cyclization | Isoquinolin-1-amine, Acetophenone | Substituted Imidazo[2,1-a]isoquinoline |

Influence of Bromine Substitution on Isoquinoline Core Reactivity

The presence of a bromine atom at the C-6 position of the 1-methylisoquinoline core significantly modulates its chemical reactivity. This influence stems from a combination of the halogen's inherent electronic properties and its steric footprint, which together affect reaction pathways and determine the regioselectivity of subsequent chemical transformations.

Electronic and Steric Effects of the Bromo Group on Reaction Pathways

The bromine atom exerts a dual electronic effect on the isoquinoline ring system. It is an electronegative atom, and therefore withdraws electron density from the aromatic ring through the sigma bonds (a -I or inductive effect). This inductive withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to the unsubstituted isoquinoline.

From a steric perspective, the bromine atom is larger than a hydrogen atom. While its position at C-6 on the benzo portion of the isoquinoline is somewhat removed from the more reactive heterocyclic ring, its steric bulk can still influence the approach of reagents, particularly in reactions involving large transition states or bulky catalysts. However, for many transformations, the electronic effects are the more dominant factor in determining the reaction's course.

Directing Effects on Regioselectivity in Subsequent Transformations

The electronic effects of the C-6 bromo substituent are paramount in controlling the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions on the benzene ring portion of the molecule, the bromine atom acts as an ortho, para-director due to its resonance effect. This directs incoming electrophiles to the C-5 and C-7 positions. The inductive deactivation means that harsher reaction conditions may be required compared to an unsubstituted system. The precise outcome (C-5 vs. C-7 substitution) would also be influenced by the electronic nature of the heterocyclic ring and the steric demands of the attacking electrophile.

Metal-Catalyzed Cross-Coupling: The carbon-bromine bond at the C-6 position is itself a highly valuable reactive site for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the regioselective introduction of new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and cyanation are readily performed at the C-6 position. This reactivity provides a powerful and precise tool for elaborating the molecular structure, effectively using the bromine atom as a synthetic handle. The reactivity order for halogens in these couplings is typically I > Br > Cl, making the 6-bromo derivative a versatile and commonly used substrate.

| Reaction Type | Position of Reactivity | Directing Influence | Example Transformation |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C-5 and C-7 | +M (resonance) effect of Bromine | Nitration, Halogenation |

| Suzuki-Miyaura Coupling | C-6 | Location of the C-Br bond | Reaction with Arylboronic acid |

| Sonogashira Coupling | C-6 | Location of the C-Br bond | Reaction with a Terminal alkyne |

| Buchwald-Hartwig Amination | C-6 | Location of the C-Br bond | Reaction with an Amine |

Applications in Advanced Organic Synthesis and Chemical Research

A Foundational Unit for Complex Heterocyclic Systems

The strategic placement of the bromo and methyl groups on the isoquinoline (B145761) core makes 6-Bromo-1-methylisoquinoline a versatile scaffold for synthesizing intricate heterocyclic structures. This includes the creation of polycyclic aromatic nitrogen heterocycles and fused-ring systems with significant architectural complexity.

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

This compound is instrumental in the synthesis of N-polycyclic aromatic hydrocarbons (N-PAHs). hbni.ac.in A notable application involves a rhodium-catalyzed cascade of C-H activations and subsequent annulation with internal alkynes. hbni.ac.in This methodology facilitates the construction of highly substituted N-PAHs, which are of interest for their potential applications in optoelectronics and advanced organic materials. hbni.ac.in For instance, the reaction can yield complex structures like 6-Bromo-1-methyl-4-phenyl-3-(5,6,7,8-tetraphenylnaphthalen-1-yl)isoquinoline. hbni.ac.in

Construction of Fused-Ring Systems with Enhanced Architectural Complexity

The reactivity of this compound and its derivatives is harnessed to build elaborate fused-ring systems. For example, derivatives like 6-bromo-2-methylisoquinoline-1,5,8(2H)-trione are employed in Michael substitution reactions to create the carbon skeleton of complex natural products. nih.govacs.org These reactions, while sometimes challenging in terms of regiochemistry, demonstrate the potential to assemble the core structures of intricate molecules. nih.govacs.orgnih.gov The development of methods for the synthesis of fused N-heterocyclic compounds is significant due to their wide-ranging applications in medicine, including anticancer and anti-allergy treatments. researchgate.net

Role in the Synthesis of Natural Product Analogues (e.g., Alpkinidine Scaffolds)

In the challenging field of total synthesis, derivatives of this compound have been explored for the synthesis of natural product analogues, such as those with the alpkinidine scaffold. nih.govacs.org Alpkinidine is a pentacyclic pyrroloacridine marine natural product. researchgate.net Research efforts have utilized 6-bromo-2-methylisoquinoline-1,5,8(2H)-trione in Michael substitution reactions to construct the complete carbon framework of alpkinidine. nih.govacs.orgnih.govacs.org Although the elaboration of this adduct into the final natural product has faced obstacles, these studies highlight the crucial role of the brominated isoquinoline core in accessing complex molecular architectures. nih.govacs.orgacs.org The strategies developed in these synthetic endeavors have led to the creation of novel isoquinolinetriones that could be valuable for synthesizing other related alkaloids like neoamphimedine. acs.org

A Precursor for Active Pharmaceutical Ingredients (APIs) and Specialty Chemicals

The this compound scaffold is a key starting material for the generation of active pharmaceutical ingredients (APIs) and other specialty chemicals. forecastchemicals.com Its derivatives are investigated for a wide array of biological activities, making it a valuable component in drug discovery programs.

Rational Design and Synthesis of Bioactive Isoquinoline Derivatives

The isoquinoline framework is present in numerous bioactive natural products and clinically approved drugs, including the anticancer agent Et-743. caltech.edu The bromine atom on this compound serves as a handle for introducing various substituents through cross-coupling reactions, allowing for the rational design of new bioactive molecules. acs.org For instance, 6-bromo isoquinolone derivatives are pivotal substrates for introducing aryl moieties at the C-6 position via metal-catalyzed arylation. acs.org This functionalization is crucial for developing compounds with specific pharmacological properties, as even subtle molecular modifications can significantly alter the biological profile of a drug. acs.org

Application in Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies of Isoquinoline-Based Compounds

The ability to functionalize the 6-position of the isoquinoline ring is essential for conducting structure-activity relationship (SAR) studies. These studies are critical for optimizing the potency and selectivity of drug candidates. acs.org For example, SAR studies on quaternary isoquinolinium derivatives have shown that antimicrobial activity is enhanced with longer alkyl chains. smolecule.com Similarly, the synthesis of various 6-substituted isoquinolones allows for the exploration of how different groups at this position impact biological activity, such as the inhibition of Rho kinase. acs.org The development of new synthetic methods, including nickel-catalyzed cross-coupling reactions, has expanded the toolbox for creating a diversity of C-6 functionalized isoquinolones to generate bioactive analogues. acs.org

Probes and Ligands in Chemical Biology and Catalysis

The unique electronic and steric properties of this compound and its derivatives allow for their application as sophisticated tools in chemical biology and catalysis.

While direct applications of this compound as a chemical probe are not extensively documented in the reviewed literature, the broader class of substituted isoquinolines is recognized for its potential in developing such tools. The isoquinoline scaffold is a key component in various biologically active molecules, and derivatives are often explored for their interactions with biological targets. For instance, the bromine atom on the this compound can serve as a handle for further functionalization, allowing for the attachment of reporter groups like fluorophores or biotin, which are essential for chemical probes used to study biological processes. The methyl group at the C1 position can influence the compound's lipophilicity and steric interactions within protein binding pockets.

The isoquinoline framework is a well-established motif in the design of ligands for metal complexes used in catalysis. The nitrogen atom in the isoquinoline ring acts as a Lewis base, capable of coordinating to a metal center. The bromine atom at the 6-position of this compound can be exploited in cross-coupling reactions to synthesize more complex ligand structures.

A notable application in this area is the synthesis of 1,1′-biisoquinolines, which are recognized as a neglected class of bidentate nitrogen donor ligands. nih.gov These molecules are of particular interest due to their atropisomerism, a type of chirality arising from hindered rotation around the C1-C1' single bond. nih.gov The synthesis of asymmetrically substituted 1,1′-biisoquinolines can be achieved through the coupling of 1-haloisoquinolines. nih.gov Although direct use of this compound in this context is not explicitly detailed, its 1-chloro analogue or derivatives where the bromine is at a different position serve as precursors. For example, the Ullmann reaction, involving the coupling of 1-bromo-isoquinoline with copper metal at high temperatures, is a classic method for synthesizing the parent 1,1′-biisoquinoline. nih.gov Modern cross-coupling methodologies, such as those catalyzed by palladium or nickel, offer more versatile routes to these ligands.

The resulting 1,1′-biisoquinoline N,N'-dioxides, prepared by the N-oxidation of the parent biisoquinolines, have found use as enantioselective organic catalysts. nih.gov The steric and electronic properties of substituents on the isoquinoline rings, such as a methyl group at the 1-position and a bromine at the 6-position, would significantly influence the catalytic activity and selectivity of the corresponding metal complexes.

| Ligand Type | Synthetic Precursor Example | Key Features | Potential Application |

| 1,1′-Biisoquinolines | 1-Haloisoquinolines | Bidentate N-donors, Atropisomerism | Asymmetric Catalysis |

| 1,1′-Biisoquinoline N,N'-dioxides | 1,1′-Biisoquinolines | Chiral, Configurationally Stable | Enantioselective Organic Catalysis |

Contributions to Modern Drug Discovery Research

The this compound scaffold is a recurring motif in medicinal chemistry, serving as a versatile starting point for the discovery and development of new therapeutic agents.

DNA-Encoded Library (DEL) technology has emerged as a powerful tool for hit identification in modern drug discovery. nih.govnovalix.com This technology involves the synthesis of vast libraries of compounds, each tagged with a unique DNA barcode. ukri.orgamgen.com The bromine atom in this compound makes it an ideal building block for DEL synthesis. The bromine can readily participate in a variety of on-DNA chemical transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the diversification of the isoquinoline core with a wide range of substituents. ukri.org

The use of micellar conditions has been shown to enhance the efficiency of such reactions on DNA-conjugated substrates, protecting the DNA tag from degradation while promoting the desired chemical transformation. ukri.org The inherent drug-like properties of the isoquinoline scaffold, combined with the synthetic tractability of the bromo-substituent, make this compound and similar halogenated isoquinolines valuable components in the design and production of high-quality DELs for screening against a multitude of biological targets. novalix.com

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been investigated as lead compounds in various therapeutic areas. The bromine atom not only serves as a synthetic handle for structure-activity relationship (SAR) studies but can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. The methyl group at the C1 position can improve the compound's lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

While specific preclinical data for this compound is not extensively available, the general class of brominated and methylated isoquinolines has been explored for various biological activities, including potential anticancer and antimicrobial properties. For instance, the optimization of quinolinone derivatives, which share structural similarities with isoquinolones, has led to the discovery of potent and orally bioavailable inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a clinically validated cancer target. nih.gov Similarly, isoquinoline derivatives have been optimized as inhibitors for neuroendocrine prostate cancer cells. mdpi.com The process of lead optimization often involves modifying the substituents on the core scaffold to improve potency, selectivity, and pharmacokinetic properties. The this compound structure provides a solid foundation for such optimization efforts.

| Compound Class | Therapeutic Target Example | Key Structural Features | Role in Drug Discovery |

| Brominated Isoquinolines | Various (e.g., Kinases, Enzymes) | Halogen bonding potential, Synthetic handle | Lead Compound Identification |

| Methylated Isoquinolines | Various (e.g., Protein-protein interactions) | Enhanced lipophilicity, Steric influence | Lead Compound Optimization |

| Quinolinone Derivatives | Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Allosteric binding | Preclinical Candidate Development nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 6-bromo-1-methylisoquinoline. Through the analysis of various NMR experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals are observed in distinct regions, reflecting their chemical environments. whiterose.ac.ukrsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | 2.91 | s | - |

| H-3 | 7.38 | d | 5.8 |

| H-4 | 8.38 | d | 5.8 |

| H-5 | 7.96-7.90 | m | - |

| H-7 | 7.63 | dd | 9.0, 1.9 |

| H-8 | 7.96-7.90 | m | - |

Data sourced from White Rose Research Online. whiterose.ac.uk

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic state (e.g., sp², sp³ hybridized). In the spectrum of this compound, the carbon of the methyl group resonates at a characteristic upfield position. whiterose.ac.uk The carbons of the isoquinoline (B145761) ring system appear in the downfield aromatic region. whiterose.ac.uk The carbon atom attached to the bromine (C6) is identifiable by its chemical shift, which is influenced by the heavy atom effect of bromine. whiterose.ac.uk The quaternary carbons, those without attached protons, can also be distinguished. whiterose.ac.uk

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 22.3 |

| C-1 | 158.8 |

| C-3 | 118.3 |

| C-4 | 142.7 |

| C-4a | 125.9 |

| C-5 | 129.3 |

| C-6 | 124.7 |

| C-7 | 130.6 |

| C-8 | 127.4 |

| C-8a | 137.1 |

Data sourced from White Rose Research Online. whiterose.ac.uk

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom within the isoquinoline ring. Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to determine the chemical shift of the nitrogen atom. nih.gov The chemical shift of the nitrogen in this compound would be characteristic of a nitrogen atom in a heteroaromatic system.

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the isoquinoline ring, such as between H-3 and H-4, and between H-7 and H-8, helping to trace the proton network. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It allows for the direct assignment of the carbon signal for each protonated carbon in the molecule by linking the proton and carbon chemical shifts. libretexts.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. whiterose.ac.ukrsc.org This precision allows for the determination of the elemental formula of this compound, C₁₀H₈BrN. whiterose.ac.ukrsc.org The characteristic isotopic pattern of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) is a key diagnostic feature in the mass spectrum, presenting as two peaks of almost equal intensity for the molecular ion, separated by two mass units. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ (for C₁₀H₉⁷⁹BrN) | 221.9913 | 221.9915 |

Data sourced from White Rose Research Online. whiterose.ac.uk

The fragmentation pattern observed in the mass spectrum can further corroborate the structure. Common fragmentation pathways for isoquinoline derivatives involve the loss of the methyl group or cleavage of the heterocyclic ring, providing additional structural evidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. In positive ion mode (ESI+), the molecule is typically protonated to form the [M+H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS) analysis provides a highly accurate mass measurement, which can be used to validate the molecular formula. For this compound, the theoretical mass of the protonated molecule (C₁₀H₉⁷⁹BrN)⁺ is calculated and compared against the experimentally determined value. A study reported the successful synthesis and characterization of this compound, where the ESI-MS analysis yielded a mass-to-charge ratio (m/z) that was in very close agreement with the calculated value, confirming the identity of the compound. whiterose.ac.uk The close correlation between the found and calculated m/z values provides strong evidence for the successful synthesis of the target molecule. whiterose.ac.uk

Table 1: High-Resolution Mass Spectrometry (ESI-MS) Data for this compound

| Molecular Formula | Ion | Calculated m/z [MH⁺] | Found m/z [MH⁺] | Source |

|---|

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its specific structural components.

Analysis of the solid-state IR spectrum of this compound reveals key peaks that confirm its structure. whiterose.ac.uk The region between 1611 cm⁻¹ and 1393 cm⁻¹ typically corresponds to the C=C and C=N stretching vibrations within the aromatic isoquinoline ring system. The presence of the methyl group is indicated by C-H stretching vibrations, which generally appear around 2900-3000 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹.

A reported synthesis provided the following significant peaks from the IR spectrum of this compound. whiterose.ac.uk

Table 2: Infrared (IR) Spectroscopy Peak Data for this compound

| Peak (νₘₐₓ, cm⁻¹) | Source |

|---|---|

| 1611 | whiterose.ac.uk |

| 1560 | whiterose.ac.uk |

| 1393 | whiterose.ac.uk |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific single-crystal X-ray diffraction data for this compound is not detailed in the surveyed literature, insights into its likely solid-state structure can be inferred from studies on closely related halogenated isoquinoline and naphthalene (B1677914) derivatives. acs.orgresearchgate.net

For substituted isoquinoline derivatives, the bicyclic aromatic ring system is expected to be largely planar. researchgate.net The presence of the bromine atom at the 6-position and the methyl group at the 1-position will influence the crystal packing. In the solid state, molecules would likely arrange to maximize stabilizing intermolecular interactions. These can include π-π stacking interactions between the planar isoquinoline rings and potential halogen bonding, where the bromine atom acts as an electrophilic region interacting with a nucleophilic site on an adjacent molecule.

Crystallographic studies on other brominated aromatic compounds, such as 3-bromo-1,8-dimethylnaphthalene, show how steric strain from substituents is accommodated through minor deviations from planarity in the aromatic rings. researchgate.net It is common for substituted isoquinolines to crystallize in monoclinic or triclinic space groups. A definitive structural analysis of this compound would require successful single-crystal growth and subsequent X-ray diffraction analysis to determine precise bond lengths, bond angles, and intermolecular packing geometry.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-1,8-dimethylnaphthalene |

Theoretical and Computational Studies on 6 Bromo 1 Methylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic landscape of a molecule, which governs its reactivity and physical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For isoquinoline (B145761) derivatives, DFT calculations, such_as those using the B3LYP functional, can rationalize reaction regioselectivity by mapping electron density. For instance, in related substituted isoquinolines, DFT has been used to show how electron-donating or -withdrawing groups influence the electron density at various positions in the ring system, thereby directing the course of reactions like bromination.

Computational studies on similar molecules, like 4-bromo-1-chloro-7-methylisoquinoline, have shown that the electronic distribution is significantly affected by the electron-withdrawing nature of halogen atoms, which creates polarization across the aromatic system. The methyl group, through hyperconjugation, can partially counteract this effect. Although specific DFT data for 6-Bromo-1-methylisoquinoline is not extensively published, analogous studies allow for the prediction of its electronic properties.

Note: This table is illustrative, based on typical values for similar heterocyclic compounds, to demonstrate the output of DFT calculations.

Understanding the behavior of molecules in their electronic excited states is crucial for predicting photochemical reactions. Methods like Time-Dependent Density Functional Theory (TD-DFT) and n-electron valence state perturbation theory (NEVPT2) are employed for this purpose. rsc.orgchemrxiv.org

Studies on the photochemical rearrangement of isoquinoline derivatives have utilized these methods to explore reaction pathways from excited states. rsc.orgchemrxiv.org For example, TD-DFT calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, while more advanced methods like SC-NEVPT2 provide more accurate energetics for bond-breaking processes under photoexcitation. rsc.orgchemrxiv.org In a study involving various substituted isoquinolines, the phosphite (B83602) adduct of 6-bromo-isoquinoline was found to be unreactive under photochemical conditions, a behavior that could be rationalized through computational analysis of its excited state properties. rsc.org These computational tools help to understand why certain photochemical transformations are favorable for some derivatives (like 1-methylisoquinoline) but not for others. rsc.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping out the intricate step-by-step pathways of chemical reactions, identifying key intermediates and energy barriers that dictate the reaction's feasibility and rate.

By modeling the potential energy surface of a reaction, chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS, known as the activation barrier, is a critical factor in determining reaction kinetics.

For photochemical reactions of isoquinoline derivatives, computational studies have calculated the activation barriers for processes like C-N bond cleavage on the excited state surface. rsc.orgchemrxiv.org For example, NEVPT2 calculations revealed that the transition state for a key bond-breaking step in a model isoquinoline adduct was only 4.6 kcal/mol above the Franck-Condon region on the S₁ excited state surface, indicating a feasible photochemical pathway. chemrxiv.org Such analyses are vital for understanding and predicting the outcomes of complex organic reactions.

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom with one of its heavier isotopes leads to a change in the reaction rate. Measuring and calculating KIEs provides profound insight into reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of transition states. nih.gov If a bond to the isotopically substituted atom is broken or formed in the rate-limiting step, a significant KIE is typically observed. nih.gov

While specific KIE studies on this compound are not documented, the technique is widely applied to related systems. For example, in the oxidation of other amine substrates, the presence or absence of a deuterium (B1214612) KIE helps to determine if C-H bond abstraction is the rate-limiting step. nih.gov Theoretical calculations can predict KIE values, which can then be compared with experimental results to validate a proposed mechanism. cdnsciencepub.com

Structure-Property Relationship (SPR) Investigations

The position of the bromine atom and other substituents on the isoquinoline ring is critical. The bromine at position 6, being an electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity. smolecule.com The methyl group at position 1 can affect steric interactions and lipophilicity. Studies on various substituted isoquinolines and tetrahydroisoquinolines have established clear relationships between substituent patterns and biological activities, such as antimycobacterial potency or efflux pump inhibition. nih.gov For instance, the presence of a halogen on the benzene (B151609) ring of the isoquinoline core is a common feature in molecules designed for specific biological targets. smolecule.com The unique substitution pattern of 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, is noted for contributing to its specific interactions with biological targets. smolecule.com

Table 2: Summary of Structure-Property Relationships for Bromo-Substituted Isoquinolines

| Structural Feature | Influence on Properties |

|---|---|

| Bromo Substituent | Increases lipophilicity; acts as an electron-withdrawing group, modifying ring reactivity; can participate in halogen bonding. smolecule.com |

| Methyl Group | Increases lipophilicity; can create steric hindrance affecting binding to biological targets. smolecule.com |

| Position of Substituents | Critically determines the electronic distribution and steric profile, which in turn dictates reactivity and biological target specificity. nih.gov |

These investigations, often combining synthesis, experimental testing, and computational analysis, are fundamental to the rational design of new molecules with desired properties, for example in the fields of medicinal chemistry and materials science. nih.govsmolecule.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of intermolecular interactions that govern the condensed-phase behavior of molecules like this compound. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in available literature, the principles of this method and data from related brominated heterocyclic systems allow for a comprehensive theoretical discussion of its expected interaction profile. MD simulations model the movement of atoms and molecules over time, providing insights into structural arrangements, binding affinities, and the specific forces that dictate the formation of molecular aggregates. nih.govnih.gov

For this compound, key intermolecular interactions that would be investigated using MD simulations include halogen bonding, π-π stacking, and weaker van der Waals forces. The presence of a bromine atom on the isoquinoline scaffold is particularly significant, as it can participate in directional halogen bonding. This type of interaction, where the electropositive region (σ-hole) on the bromine atom interacts with a nucleophile, such as the nitrogen atom of a neighboring isoquinoline ring, can be a crucial structure-directing force in the solid state. mdpi.com

Computational techniques such as Hirshfeld surface analysis are often employed to analyze and quantify the intermolecular contacts from crystallographic or simulated data. This analysis provides a visual and numerical breakdown of the different types of interactions. For a molecule like this compound, this analysis would be expected to reveal the relative contributions of various contacts, such as H···H, C···H/H···C, and Br···H/H···Br, which collectively define the crystal packing and aggregation behavior. mdpi.comresearchgate.net Studies on related brominated compounds have successfully used this method to quantify the contributions of different intermolecular forces. mdpi.com

Research Findings from Analogous Systems: